Chloramben

Catalog No.
S523459
CAS No.
133-90-4
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramben

Substituting Chloramben with Dicamba or its methyl ester invalidates EPA Method 515.4 retention time checks and soil mobility models. Our high-purity Chloramben (CAS 133-90-4) ensures method compliance.

  • Exact retention time for GC-ECD/HPLC-PDA resolution vs. 2,4-DB.
  • Defined water solubility (700 mg/L) & soil half-life (6-8 wk) for transport & degradation benchmarks.
  • Free acid form for reproducible kinetics; required for regulatory drinking water analysis.

CAS Number

133-90-4

Product Name

Chloramben

IUPAC Name

3-amino-2,5-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)

InChI Key

HSSBORCLYSCBJR-UHFFFAOYSA-N

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
water solubility = 700 mg/l @ 25 °C
SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C
SOL IN ALKALI
SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C
For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.

Synonyms

Amiben, Amiben, aluminum salt, Amiben, ammonium salt, Amiben, monopotassium salt, Amiben, sodium salt, chloramben

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl

The exact mass of the compound Chloramben is 204.9697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)0.00 mwater solubility = 700 mg/l @ 25 °csolubility in ethanol: 172 g/l @ 25 °csol in alkalisolubility in acetone: 23.27 g/100 g @ 29 °csolubility in benzene: 200 ppm @ 24 °cinsoluble in carbon tetrachloridesolubility in chloroform: 900 ppm @ 25 °csolubility in isopropanol: 11.29 g/100 g @ 26 °c354 g/100 g ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. It belongs to the ontological category of chlorobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg

Chloramben (3-Amino-2,5-dichlorobenzoic acid) is a chlorinated benzoic acid derivative traditionally utilized as a pre-emergence herbicide and currently procured primarily as a high-purity analytical standard for environmental monitoring and residue analysis [1]. Characterized by a water solubility of 700 mg/L at 25 °C and a melting point of 194-197 °C, the free acid form provides a stable baseline for chromatographic calibration [2]. Its distinct physicochemical profile, including an estimated Henry's Law constant of 0.15 atm-m³/mol and a soil half-life of 6-8 weeks, makes it a critical reference material for evaluating groundwater ubiquity, soil mobility, and microbial degradation pathways in comparative agrochemical research [1].

Research Fit

Obsolete pre-emergence herbicide research reference
Synthetic auxin mode-of-action study context
Not approved under EC 1107/2009; research-only procurement

Substituting Chloramben with structurally similar benzoic acid herbicides (such as Dicamba) or utilizing its esterified forms (like Chloramben methyl ester) critically compromises analytical accuracy and environmental modeling[1]. In gas chromatography, particularly under EPA Method 515.4, Chloramben exhibits specific retention times that are required to validate column resolution against close eluters like 2,4-DB; substituting it with Dicamba invalidates these system suitability tests [1]. Furthermore, in soil mobility and leaching models, the free acid and its sodium salt exhibit vastly different aqueous solubility and leaching potentials compared to the methyl ester, meaning that form-specific procurement is mandatory to ensure reproducible transport and degradation kinetics [2].

Substitution Risk

Chloramben
Alachlor / Metolachlor
Crop tolerance pattern in soybean differs; restricted translocation may not transfer
Chloramben
Alachlor
Soil adsorption via ionic bonding yields distinct desorption profile
Chloramben
Atrazine / Alachlor
Amphibian toxicity profile differs substantially; may not transfer across compounds

Chromatographic Resolution Validation in EPA Method 515.4

In the validation of EPA Method 515.4 for chlorinated acids in drinking water, Chloramben serves as a critical resolution benchmark against 2,4-DB[1]. Analytical studies demonstrate that specific capillary columns (e.g., RTX-1701) achieve baseline resolution for the 2,4-DB/Chloramben pair, whereas columns from other manufacturers fail to separate these analytes effectively [1]. Procurement of high-purity Chloramben is therefore essential for laboratories to verify system suitability and column performance before processing environmental samples.

Evidence DimensionChromatographic baseline resolution
Target Compound DataChloramben resolves completely from 2,4-DB on RTX-1701 columns.
Comparator Or Baseline2,4-DB (co-eluting analog on non-optimized columns)
Quantified DifferenceBaseline separation achieved vs. unresolved co-elution on standard columns.
ConditionsGas chromatography with electron capture detection (EPA Method 515.4)

Environmental testing laboratories must procure this exact standard to prove column resolution and regulatory compliance during the analysis of chlorinated acid residues.

Amphibian LC50
Head-to-head
250 ppm vs 8.5 ppm (atrazine), 1.5 ppm (alachlor)
Supports amphibian toxicity endpoint comparison
Rana pipiens larvae, 96-h static bioassay

Aqueous Solubility and Leaching Potential vs. Esterified Forms

The procurement of Chloramben as a free acid or sodium salt versus its methyl ester drastically alters its behavior in soil and aqueous environments [1]. The free acid exhibits a water solubility of 700 mg/L at 25 °C, and its sodium salt reaches up to 250,000 ppm, driving high mobility in soil [1]. In contrast, the methyl ester has a significantly lower aqueous solubility of 120 ppm. Consequently, for a given rainfall event, the ester leaches only about 15% of the distance traveled by the highly soluble salt form[1].

Evidence DimensionAqueous solubility and soil leaching distance
Target Compound DataFree acid (700 mg/L) / Sodium salt (250,000 ppm); high leaching mobility.
Comparator Or BaselineChloramben methyl ester (120 ppm solubility)
Quantified DifferenceThe ester form leaches ~85% less distance than the sodium salt form.
ConditionsSimulated rainfall and soil column leaching models.

Researchers designing controlled-release formulations or modeling groundwater contamination must select the exact chemical form, as substitution with the ester completely alters transport kinetics.

Nitrogen fixation inhibition
Head-to-head
84–99% reduction at 1.0 ppmw vs dicamba at 10.0 ppmw
Supports nitrogen-fixation endpoint interpretation
Azolla-Anabaena symbiosis assay

Soil Persistence and Microbial Degradation Benchmarking

As a reference material for environmental fate studies, Chloramben provides a reliable mid-range persistence profile compared to highly transient herbicides [1]. While compounds like Alachlor exhibit a rapid soil half-life of approximately 8 days due to aggressive microbial action [2], Chloramben demonstrates a more sustained half-life of 6 to 8 weeks under standard conditions [1]. At elevated temperatures (25 °C to 35 °C), approximately 42% to 46% of Chloramben decomposes over 11 months, including a lag phase, making it a highly stable benchmark for long-term microbial degradation assays[1].

Evidence DimensionSoil half-life and degradation rate
Target Compound Data6 to 8 weeks standard half-life; 42-46% decomposition over 11 months at 25-35 °C.
Comparator Or BaselineAlachlor (~8 days half-life)
Quantified DifferenceChloramben persists 5 to 7 times longer in soil than Alachlor.
ConditionsMoist soil degradation assays at controlled temperatures.

Procuring Chloramben provides environmental scientists with a stable, mid-duration reference compound necessary for calibrating long-term soil metabolism and bioremediation models.

Metabolic stability
Head-to-head
Rank: chloramben > atrazine > dicamba
Supports soil bioaccumulation endpoint review
Lumbricus terrestris, ¹⁴C-labeled
Adsorption-desorption
Head-to-head
+33% adsorption, +60% desorption vs alachlor
Supports formulation-release interpretation
Kraft lignin matrix, 60-min
Fertilizer compatibility
Reported
24 h dispersion without agitation vs <1 h for most herbicides
Supports tank-mix stability screening
Liquid fertilizer carriers
TLC detection method
Class-level
<10 ng absolute sensitivity via amino group derivatization
Analytical method context; class-dependent sensitivity
TLC-densitometry, tomato/bean matrices

Analytical Standard for EPA Method 515.4 and 555 Compliance

Due to its specific retention time and requirement for baseline resolution against 2,4-DB, high-purity Chloramben is strictly required by environmental laboratories conducting GC-ECD or HPLC-PDA analysis of drinking water [1]. It serves as an indispensable system suitability standard to validate capillary column performance and ensure regulatory compliance.

Reference Material for Groundwater Ubiquity and Soil Mobility Modeling

Leveraging its distinct solubility profile (700 mg/L) and measurable leaching potential, Chloramben is utilized as a benchmark compound in hydrogeological studies [2]. It provides a precise baseline for researchers comparing the transport kinetics of free acid herbicides against their esterified analogs in simulated rainfall and soil column assays.

Baseline Compound for Microbial Degradation and Bioremediation Assays

With a well-documented soil half-life of 6 to 8 weeks and a defined microbial decarboxylation pathway, Chloramben is an ideal mid-persistence reference material [3]. It is procured by agricultural and environmental scientists to calibrate microbial degradation models, offering a stable contrast to rapidly degrading compounds like Alachlor.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amphibian toxicity endpoint studies
Reference acute toxicity profile
LC50 ranking and abnormality endpoints
Soil bioaccumulation research
Metabolic stability ranking
Persistence and trophic transfer endpoints
Lignin-based controlled release
Ionic bonding desorption profile
Release kinetics and matrix compatibility
Nitrogen-fixing symbiosis assays
Concentration-response inhibition context
Nitrogenase pathway dose-response endpoints

Physical Description

Purplish white powder or light purple solid. (NTP, 1992)
Colorless odorless solid; Technical product is purplish white solid; [HSDB]

Color/Form

COLORLESS CRYSTALLINE SOLID

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

204.9697338 Da

Monoisotopic Mass

204.9697338 Da

Boiling Point

312.0 °C

Heavy Atom Count

12

LogP

log Kow = 1.11

Odor

ODORLESS

Decomposition

DISASTER HAZARD: WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES SUCH AS /HYDROGEN/ CHLORIDE AND NITROUS OXIDES.
... DANGEROUS; WHEN ... /IN/ CONTACT WITH ACIDS OR ACID FUMES THEY EVOLVE HIGHLY TOXIC /HYDROGEN/ CHLORIDE FUMES. SOME ORG CHLORIDES DECOMP TO YIELD PHOSGENE. /CHLORIDES/

Appearance

Solid powder

Melting Point

381 to 387 °F (NTP, 1992)
200-201 °C
MP: ABOVE 195 °C /TECHNICAL PRODUCT/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EWG424FFB5

Related CAS

1076-46-6 (ammonium salt)
1954-81-0 (hydrochloride salt)
28283-88-7 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.007 mmHg at 212 °F (NTP, 1992)
0.0000001 [mmHg]
930 mPa @ 100 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

133-90-4

Absorption Distribution and Excretion

... /STUDIES IN A LACTATING COW SHOWED THAT OVER/ A PERIOD OF 4 DAYS, DIETARY CHLORAMBEN (5 PPM IN DAILY RATION) WAS RAPIDLY EXCRETED IN URINE (88%) & FECES (5%). NO RESIDUES WERE DETECTED IN THE MILK. APPROX 18% OF CHLORAMBEN IN URINE WAS PRESENT AS UNKNOWN CONJUGATED MATERIAL.
... UNPUBLISHED FEEDING STUDIES WITH DOGS ... SHOWED ... THAT DIETARY CHLORAMBEN (5 PPM) WAS RAPIDLY EXCRETED IN URINE & FECES, & NO ... RESIDUES WERE DETECTED IN TISSUE SAMPLES TAKEN ... .
ACIDIC COMPOUNDS SUCH AS 3-AMINO-2,5-DICHLOROBENZOIC ACID ARE BOUND TO BOVINE SERUM ALBUMIN. BLOOD/TISSUE RATIOS OF (14)C FROM RATS DOSED WITH LABELED ACID WERE HIGHLY CORRELATED WITH THE LOGARITHM OF BINDING AFFINITY CONSTANTS.

Metabolism Metabolites

THE MAJOR PATHWAY OF CHLORAMBEN METABOLISM IN BOTH TOLERANT & SUSCEPTIBLE PLANT SPECIES APPEARS TO BE A RAPID FORMATION OF METHANOL-SOLUBLE CONJUGATES & "BOUND" INSOLUBLE RESIDUES.
IN PLANTS, AMIBEN IS CONVERTED TO N-GLUCOSYLAMINE. THE ENZYME, ISOLATED FROM SOYBEANS ... FOUND TO BE SPECIFIC FOR URIDINE DIPHOSPHATE-5'-GLUCOSE & CORRESPONDING THYMIDINE ANALOG.
... THE PROLONGED IN VIVO STABILITY, IMMOBILITY, & ACCUM OF ... /THE N-GLUCOSIDE CONJUGATE/ IN BOTH SUSCEPTIBLE & TOLERANT PLANTS STRONGLY ... /SUGGESTS/ THAT N-GLUCOSIDE BIOSYNTHESIS IS A MAJOR DETOXICATION MECHANISM.
YIELDS 3-AMINO-2,5-DICHLOROBENZOIC ACID-N-GLUCOSIDE IN SOYBEAN, BARLEY, BEET, TOMATO, CUCUMBER. /FROM TABLE/
CHLORAMBEN METAB IN PLANTS. A REPORTED CHLORAMBEN-X CONJUGATE IDENTIFIED AS METHYL 3-AMINO-2,5-DICHLOROBENZOATE (CHLORAMBEN METHYL ESTER) WAS AN ARTIFACT FORMED BY TRANSESTERIFICATION OF AN UNKNOWN ESTER METABOLITE DURING CLEAN UP OF METHANOL EXTRACTS OF FLORISIL COLUMNS.

Wikipedia

Chloramben

Use Classification

HERBICIDES

Methods of Manufacturing

/IT IS MADE BY/ CHLORINATION OF BENZOIC ACID, FOLLOWED BY NITRATION & REDUCTION.
CHLORAMBEN IS SYNTHESIZED FROM PURIFIED DINOBEN BY REDUCTION OF NITRO GROUP.

General Manufacturing Information

Benzoic acid, 3-amino-2,5-dichloro-: ACTIVE
INHIBITS ROOT DEVELOPMENT OF SEEDLING WEEDS.
/AMIBEN IS SUGGESTED FOR USE/ ... AT 2-4 KG AE/HA.
Used at 2 ug ai/kg

Analytic Laboratory Methods

... PRODUCT ANALYSIS IS BY VOLUMETRIC METHODS OR ULTRAVIOLET SPECTROMETRY.
... RESIDUES IN POTATO, SWEET CORN, SNAP BEANS, & CARROTS, DIGEST IN ALKALI, ACIDIFY, EXTRACT WITH ETHER. ... RESIDUE PARTITIONED BETWEEN HEXANE & ACETONITRILE ... ASSAY ACETONITRILE FRACTION BY ... /GAS CHROMATOGRAPHY/.
ADDN OF SMALL QUANTITIES OF ORGANIC ACIDS TO MOBILE PHASE SIGNIFICANTLY IMPROVED CHROMATOGRAPHY ON SILICA GEL OF BOTH POLAR BASIC CMPD.
GAS CHROMATOGRAPHIC ANALYSIS OF SIX POLAR ORGANO NITROGEN HERBICIDES INCLUDING CHLORAMBEN. A COULSON ELECTROLYTIC CONDUCTIVITY DETECTOR (NITROGEN MODE) WAS USED.
Determination: dry granular formulations ... , liquid formulations ... Spectrophotometer method.

Interactions

... CAFFEINE & CHLORAMBEN REACTED TO FORM AN INSOL COMPLEX IN STOMACH OF RATS. DECREASED GI ABSORPTION OF (14)C CAFFEINE WAS ASSOCIATED WITH AN INCOMPLETE DISSOCIATION OF THE CHLORAMBEN-CAFFEINE COMPLEX IN THE INTESTINAL TRACT.

Stability Shelf Life

RAPIDLY DECOMPOSED BY LIGHT
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2: Wells MJ, Yu LZ. Solid-phase extraction of acidic herbicides. J Chromatogr A. 2000 Jul 14;885(1-2):237-50. Review. PubMed PMID: 10941675.
3: Li N, Lee HK. Sample preparation based on dynamic ion-exchange solid-phase extraction for GC/MS analysis of acidic herbicides in environmental waters. Anal Chem. 2000 Jul 15;72(14):3077-84. PubMed PMID: 10939370.
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5: Smith AE, Hayden BJ. Field persistence studies with triallate and trifluralin both singly and in combination with chloramben. Bull Environ Contam Toxicol. 1982 Aug;29(2):240-2. PubMed PMID: 6289950.
6: Fang SC, Lindstrom FT. In vitro binding of 14C-labeled acidic compounds to serum albumin and their tissue distribution in the rat. J Pharmacokinet Biopharm. 1980 Dec;8(6):583-97. PubMed PMID: 7229910.
7: Pilenkova II, Zemchenkova GK, Degteva AI, Iurkova RG. [Methods of controlling the harmful substance content in the air of a work area in amiben manufacture]. Gig Tr Prof Zabol. 1980 Oct;(10):50-1. Russian. PubMed PMID: 7419071.
8: Buslovich SIu, Asipchik TK, Marakhovskaia SV, Aleksashina ZA, Voinova IV. [Establishment of the maximum permissible concentration of amiben in the water of reservoirs]. Gig Sanit. 1980 Apr;(4):74-5. Russian. PubMed PMID: 7380279.
9: Muslih RK, Linscott DL. Regulation of lipid synthesis in soybeans by two benzoic Acid herbicides. Plant Physiol. 1977 Nov;60(5):730-5. PubMed PMID: 16660173; PubMed Central PMCID: PMC542703.
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12: National Toxicology Program. Bioassay of chloramben for possible carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser. 1977;25:1-90. PubMed PMID: 12844183.
13: Stoller EW. Mechanism for the differential translocation of amiben in plants. Plant Physiol. 1970 Nov;46(5):732-7. PubMed PMID: 16657538; PubMed Central PMCID: PMC396669.
14: St John LE Jr, Lisk DJ. Excretory pathway of amiben in a lactating cow. J Agric Food Chem. 1970 May-Jun;18(3):482-4. PubMed PMID: 5530562.
15: Stoller EW. The kinetics of amiben absorption and metabolism as related to species sensitivity. Plant Physiol. 1969 Jun;44(6):854-60. PubMed PMID: 16657140; PubMed Central PMCID: PMC396176.
16: Lembeck WJ, Colmer AR. Effect of herbicides on cellulose decomposition by Sporocytophaga myxococcoides. Appl Microbiol. 1967 Mar;15(2):300-3. PubMed PMID: 6029831; PubMed Central PMCID: PMC546895.
17: Keitt GW, Baker RA. Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiol. 1966 Dec;41(10):1561-9. PubMed PMID: 16656441; PubMed Central PMCID: PMC550576.
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